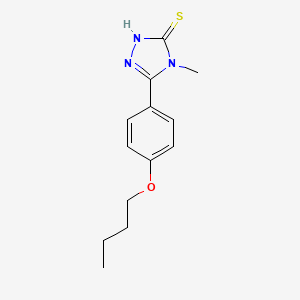

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride" is not directly studied in the provided papers. However, related compounds with methoxybenzyl groups have been investigated. For instance, a novel Schiff base compound, 3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine, was the focus of a study that explored its computational and spectroscopic properties . Another study introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids and examined the oxidative debenzylation of its esters . These studies provide insights into the behavior of methoxybenzyl groups in various chemical contexts, which could be relevant to the analysis of "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride".

Synthesis Analysis

The synthesis of related compounds involves the use of methoxybenzyl groups as protecting groups for carboxylic acids. In the study of 4-methoxy-α-methylbenzyl esters, these esters were obtained through the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride", although the specific details would depend on the desired compound's structure.

Molecular Structure Analysis

The molecular structure of a related Schiff base compound was analyzed using X-ray diffraction, revealing the presence of a zwitterionic form in the solid state . The study also employed density functional theory (DFT) calculations to compare the optimized geometry with the experimental data, finding good agreement between the two. This indicates that computational methods can be a valuable tool in analyzing the molecular structure of compounds with methoxybenzyl groups, which could be extended to "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride".

Chemical Reactions Analysis

The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters was studied, showing that these esters could be hydrolyzed in good yield using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This reaction is significant because it is compatible with several functional groups that are sensitive to reductive debenzylation. This information could be relevant when considering the chemical reactions that "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride" might undergo, particularly if debenzylation is a desired step in its synthesis or functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of the Schiff base compound were characterized by its spectroscopic behavior. The molecule exhibited absorption bands in the ultraviolet region, with bands at 345 and 363 nm in ethanol due to n→π* transitions, and a band at 285 nm corresponding to π→π* transitions . These findings suggest that compounds with methoxybenzyl groups may have distinct spectroscopic signatures that can be used to identify and characterize them, which would be applicable to the analysis of "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride".

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

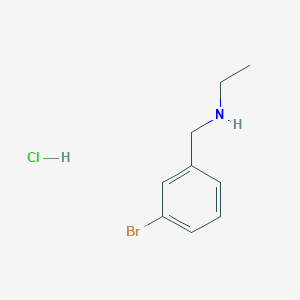

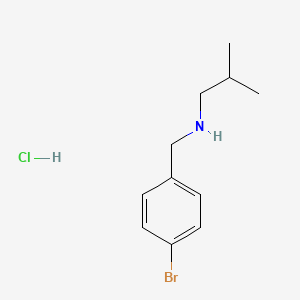

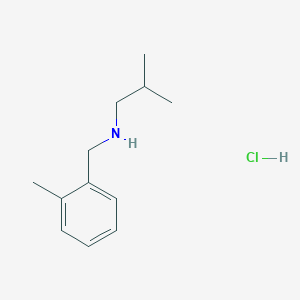

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2;/h3-10,17H,11-12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBRGFHURDKLIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride | |

CAS RN |

436099-93-3 |

Source

|

| Record name | Benzenemethanamine, 4-methoxy-N-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)